molecular formula C12H15N3O3 B14906316 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid

Cat. No.: B14906316
M. Wt: 249.27 g/mol
InChI Key: ZERYTNWMEJGUFY-UHFFFAOYSA-N
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Description

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a pyrazine carboxamide substituent. The compound combines a rigid cyclopentane backbone with a pyrazine heterocycle, which is often associated with bioactivity in medicinal chemistry, such as antimycobacterial or antiparasitic properties .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-[(5-methylpyrazine-2-carbonyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c1-8-6-14-9(7-13-8)10(16)15-12(11(17)18)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18)

InChI Key

ZERYTNWMEJGUFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acid chlorides and alcohols are commonly used for esterification, while amines are used for amidation.

Major Products

    Oxidation: 5-Methylpyrazine-2,3-dicarboxylic acid.

    Reduction: 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-amine.

    Substitution: Various esters and amides depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxamide and carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other cyclopentane-carboxylic acid derivatives allow for comparative analysis. Key analogs include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Activities Reference
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 Pyrazine-methyl, piperidine, carboxylic acid mp 185–186.5°C; antimycobacterial
3-(1H-1,2,3,4-Tetrazole-5-amido)cyclopentane-1-carboxylic acid C₈H₁₁N₅O₃ 225.21 Tetrazole amide, cyclopentane, carboxylic acid Not specified; likely high polarity
1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid C₁₂H₁₅NO₄S 281.32 Benzenesulfonamido, cyclopentane, carboxylic acid Potential enzyme inhibition
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid C₁₂H₁₄O₃ 206.24 Hydroxyphenyl, cyclopentane, carboxylic acid Enhanced solubility via -OH group
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid C₁₀H₁₁NO₃ 193.20 Methoxypyridine, cyclopropane, carboxylic acid Smaller ring strain; altered reactivity

Structural and Functional Differences

Pyrazine vs. Piperidine/Pyridine Substituents: The pyrazine ring in the target compound (vs. Piperidine derivatives (e.g., from ) exhibit higher melting points (~185°C), suggesting greater crystallinity due to hydrogen bonding.

Sulfonamido groups (e.g., ) may confer stronger enzyme inhibitory activity due to sulfonyl’s electron-withdrawing effects.

Key Research Findings

Functional Group Impact : Sulfonamido groups () enhance enzyme inhibition, while hydroxyl groups () improve solubility.

Ring Size Effects : Cyclopropane derivatives () exhibit distinct reactivity due to ring strain, suggesting divergent applications in drug design.

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